Targaprimir-96

Triple-Negative Breast Cancer miRNA Inhibition In Vitro Pharmacology

Challenge: Validating miR-96's role in oncology requires selective probes, but many inhibitors lack potency or have off-target effects. Solution: Targaprimir-96-a rationally designed dimeric small molecule that blocks pri-miR-96 processing at the Drosha site. - Kd 85 nM; ≥50% reduction in mature miR-96 at 10 mg/kg i.p. (every other day) - Distinguishes Drosha from Dicer mechanisms vs. Targapremir-210 - Benchmark for medicinal chemistry campaigns targeting oncogenic miRNAs - Supplied as neat solid; for research use only

Molecular Formula C77H102N18O7
Molecular Weight 1391.7 g/mol
Cat. No. B12425157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTargaprimir-96
Molecular FormulaC77H102N18O7
Molecular Weight1391.7 g/mol
Structural Identifiers
SMILESCCCN(CC(=O)N(CCC)CC(=O)N(CC1=CN(N=N1)CCCNC(=O)CCCOC2=C(C=C(C=C2C(C)(C)C)C3=NC4=C(N3)C=C(C=C4)N5CCN(CC5)C)C(C)(C)C)CC(=O)N)C(=O)CCCOC6=CC=CC(=C6)C7=NC8=C(N7)C=C(C=C8)C9=NC1=C(N9)C=C(C=C1)N1CCN(CC1)C
InChIInChI=1S/C77H102N18O7/c1-11-28-92(69(98)20-15-39-101-58-18-13-17-52(41-58)73-80-61-24-21-53(44-64(61)83-73)74-81-62-25-22-56(45-65(62)84-74)90-35-31-88(9)32-36-90)50-70(99)93(29-12-2)51-71(100)94(49-67(78)96)47-55-48-95(87-86-55)30-16-27-79-68(97)19-14-40-102-72-59(76(3,4)5)42-54(43-60(72)77(6,7)8)75-82-63-26-23-57(46-66(63)85-75)91-37-33-89(10)34-38-91/h13,17-18,21-26,41-46,48H,11-12,14-16,19-20,27-40,47,49-51H2,1-10H3,(H2,78,96)(H,79,97)(H,80,83)(H,81,84)(H,82,85)
InChIKeyOLEDRJJUXAAJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Targaprimir-96: pri-miR-96 Processing Inhibitor


Targaprimir-96 (also known as TGP-96) is a rationally designed small molecule that potently and selectively inhibits the biogenesis of oncogenic microRNA-96 (miR-96) by binding with high affinity to the Drosha endonuclease processing site within the primary miR-96 (pri-miR-96) hairpin precursor [1]. This compound, a member of the benzimidazole and piperazine chemical classes, is specifically engineered to modulate noncoding RNA biology and has emerged as a leading chemical probe for investigating the miR-96-FOXO1 apoptosis circuit in triple-negative breast cancer (TNBC) and other malignancies [2][3].

pri-miRNA processing inhibition study fit
miR-96–FOXO1 pathway research tool
TNBC cell-model response context

Why Targaprimir-96 Cannot Be Replaced


Indiscriminate substitution of Targaprimir-96 with other small-molecule inhibitors of microRNA (SMIRs) or broad-spectrum miRNA modulators is scientifically unsound and will compromise experimental integrity. Targaprimir-96's mechanism is uniquely defined by its high-affinity, specific binding to the Drosha processing site of pri-miR-96, with a dissociation constant (Kd) of 85 nM, which directly prevents nuclear miRNA maturation [1]. This contrasts sharply with analogs like Targapremir-210, which targets the cytoplasmic Dicer processing step with a different affinity (Kd = 200 nM) and for a different miRNA (miR-210) . Furthermore, the Inforna platform-driven design ensures Targaprimir-96's exquisite selectivity for a 1×1 nt GG internal loop, a structural feature not conserved across other miRNAs or even other Targapremir compounds. Using an alternative SMIR, such as Targapremir-18a which targets a 1 nt bulge in the miR-17-92 cluster, will fail to modulate the miR-96-FOXO1 axis, introducing confounding variables and invalidating downstream analyses of apoptosis and tumor growth inhibition in TNBC models [2].

Target motif specificity
Binds a unique 1×1 nt GG internal loop in pri-miR-96; structural analogs targeting other miRNAs may not engage this motif.
Processing stage mismatch
Inhibits Drosha cleavage (nuclear); Dicer inhibitors such as Targapremir-210 act on pre-miRNA, shifting biogenesis-stage context.
Potency context may differ
Other reported miR-96 inhibitors require substantially higher concentrations; assay-response context may not transfer.

Targaprimir-96 Differentiation Evidence


Cellular Potency and Target Affinity

Targaprimir-96 demonstrates a 4-fold higher potency in inhibiting its target miRNA in the same TNBC cell model compared to its closest analog Targapremir-210. Specifically, Targaprimir-96 reduces mature miR-96 levels in MDA-MB-231 triple-negative breast cancer cells with an IC50 of approximately 50 nM . In direct contrast, Targapremir-210 requires a 200 nM concentration to achieve a comparable reduction of its target, mature miR-210, in the identical MDA-MB-231 cell line, a difference quantified at a 4-fold lower potency .

Cellular potency & affinity
Head-to-head
IC50 ~50 nM (TNBC cells)
Kd 85 nM (pri-miR-96 motif)
vs Targapremir-210: IC50 ~200 nM, Kd 200 nM
Reported assay potency context; supports target engagement comparison at lower concentrations.
Cross-study comparison in MDA-MB-231 cells.
Triple-Negative Breast Cancer miRNA Inhibition In Vitro Pharmacology

In Vivo Pharmacokinetic Advantage

Targaprimir-96's primary mechanism of action is the high-affinity, specific binding to the Drosha endonuclease processing site on pri-miR-96, with a dissociation constant (Kd) of 85 nM for the RNA motif (RNA3) containing the Drosha site and adjacent 1×1 nt GG internal loop [1]. This contrasts with its moderate binding to other RNA motifs (Kd values of 0.9-1.5 μM for RNA1, RNA2, RNA4, and RNA5), underscoring its selectivity for the Drosha target [1]. In stark contrast, the analog Targapremir-210 targets the cytoplasmic Dicer cleavage site of the pre-miR-210 hairpin with a 2.4-fold lower affinity (Kd = 200 nM), representing a different target and a distinct step in miRNA maturation .

In vivo PK advantage
Head-to-head
Plasma 1.6–1.9 μM at 48 h
(2–7 mg/kg i.p., mouse)
vs MIR96-IN-1: 40 μM for 90% miR-96 reduction in cells
Reported plasma exposure context; supports in vivo PK/PD model interpretation.
PK study vs. in vitro comparator; exposure requirements may differ across models.
RNA-Binding Small Molecules Drosha miRNA Biogenesis

Drosha Processing Site Inhibition

Targaprimir-96 has demonstrated robust in vivo anti-tumor activity in a validated mouse model of triple-negative breast cancer. Administration of Targaprimir-96 at a dose of 10 mg/kg via intraperitoneal injection every other day for 21 days resulted in a significant decrease in tumor burden, with a concomitant ~50% reduction in mature miR-96 levels within the tumor and a corresponding increase in the pro-apoptotic FOXO1 protein [1]. While direct in vivo comparison data for Targapremir-210 in the same TNBC model is not available in the primary literature, the observed ~50% target knockdown at this well-tolerated dose provides a clear in vivo benchmark absent for many other miRNA-targeting small molecules.

Drosha site inhibition
Class-level
Binds pri-miR-96 GG internal loop
adjacent to Drosha cleavage site
vs Dicer inhibitors (Targapremir-210/18a): act on pre-miRNA
Distinct nuclear processing-stage mechanism context; supports Drosha inhibition studies.
Qualitative difference defined by in vitro processing and cross-linking assays.
In Vivo Efficacy Xenograft Model Triple-Negative Breast Cancer

In Vivo Target Engagement and Tumor Inhibition

Targaprimir-96 exhibits a profound selectivity for cancer cells. At a concentration of 50 nM over 48 hours, Targaprimir-96 significantly increases FOXO1 protein levels and triggers apoptosis in the breast cancer cell line 4175 [1]. Critically, the same study demonstrates that Targaprimir-96 is ineffective on healthy breast cells, as they do not overexpress the target miR-96 [2]. This functional selectivity is a direct consequence of its mechanism and is a defining feature for its use as a precision chemical probe. In contrast, Targapremir-210's induction of apoptosis is selective for cells cultured under hypoxic conditions, a different and more specific environmental context .

In vivo target engagement
Head-to-head
~50% reduction in mature miR-96 (tumor)
10 mg/kg i.p. every other day, 21 d
vs vehicle control; TNBC xenograft model
Reported in vivo target engagement model; supports tumor model endpoint interpretation.
Female NOD/SCID mouse model; reproducibility should be evaluated in independent studies.
Selective Cytotoxicity Apoptosis Cancer Cell Biology

Favorable Pharmacokinetic Profile Supporting In Vivo Dosing Schedules

Targaprimir-96 exhibits a favorable pharmacokinetic profile in mice, with plasma concentrations following intraperitoneal administration peaking at approximately 4 hours . Importantly, the compound demonstrates sustained systemic exposure, with plasma concentrations remaining at 1.6 μM and 1.9 μM for 2 mg/kg and 7 mg/kg doses, respectively, even 48 hours post-injection . These concentrations are 32- to 38-fold higher than the 50 nM cellular concentration required to induce apoptosis, providing a significant and durable therapeutic window in vivo .

Pharmacokinetics Drug Exposure Preclinical Development

Targaprimir-96 Research Applications


In Vivo miR-96–FOXO1 Target Validation

Targaprimir-96 is the gold-standard chemical probe for interrogating the miR-96-FOXO1 signaling axis in TNBC. The evidence demonstrates that a 50 nM concentration increases FOXO1 protein levels and triggers apoptosis in relevant cell lines . Its in vivo activity, showing ~50% reduction of mature miR-96 and significant tumor growth inhibition, makes it the only validated small molecule for translating in vitro findings on this circuit to in vivo models [1].

Drosha Processing Mechanism Study

For researchers focused on the nuclear events of miRNA biogenesis, Targaprimir-96 is an essential tool. Its high-affinity binding (Kd = 85 nM) to the Drosha processing site of pri-miR-96 directly blocks this specific enzymatic step [2]. This is in direct contrast to other Targapremir analogs like Targapremir-210, which target Dicer processing in the cytoplasm (Kd = 200 nM), making Targaprimir-96 the only selective probe for studying Drosha inhibition in a cancer-relevant context .

Oncology RNA-Targeted Chemotype Development

With its well-characterized and favorable pharmacokinetic profile—including sustained plasma concentrations 32- to 38-fold above the active in vitro concentration at 48 hours—Targaprimir-96 is an ideal candidate for generating robust in vivo proof-of-concept data . Researchers can reliably use the established 10 mg/kg every-other-day dosing regimen in TNBC xenograft models to achieve significant target knockdown and tumor growth inhibition, providing a validated preclinical package for grant applications or internal development milestones [1].

Developing and Validating Novel RIBOTAC Chimeras for Targeted RNA Degradation

Targaprimir-96 serves as the validated RNA-binding 'warhead' for developing RIBOTAC (Ribonuclease Targeting Chimera) degraders aimed at miR-96 [3]. Its proven high affinity and selectivity for the pri-miR-96 Drosha site (Kd = 85 nM) make it the optimal starting point for recruiting RNase L to catalytically degrade the target RNA [2]. This application is supported by published proof-of-concept studies demonstrating that Targaprimir-96-based RIBOTACs can enhance the degradation of miR-96, offering a more potent therapeutic strategy than inhibition alone [4].

Application
Selection Property
Validation Focus
miR-96–FOXO1 pathway validation
Reported in vivo PK and target engagement data
miR-96 reduction and tumor model endpoint review
Nuclear miRNA biogenesis mechanism studies
Drosha processing inhibition context
pri-miRNA processing assay review
RNA-targeted chemotype benchmarking
Binding affinity and PK reference context
Potency and drug-like property comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Targaprimir-96

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.